

A Comprehensive Technical Guide to Methyl (2S)-1-[(tert-butoxycarbonyl)azetidine-2-carboxylate]

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Compound of Interest

Compound Name: (S)-N-Boc-azetidine-2-carboxylic acid methyl ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methyl (2S)-1-[(tert-butoxycarbonyl)azetidine-2-carboxylate], a valuable building block in medicinal chemistry and peptide synthesis. This document details its chemical properties, provides a detailed synthesis protocol, and explores its applications in the development of novel therapeutics, supported by structured data and visual diagrams.

Chemical Identity and Properties

The subject of this guide is the N-Boc protected methyl ester of (S)-azetidine-2-carboxylic acid. Its formal IUPAC name is methyl (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylate. The tert-butoxycarbonyl (Boc) group serves as a protective group for the secondary amine of the azetidine ring, preventing its reaction during subsequent synthetic steps.

A summary of the key chemical and physical properties for the precursor, (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid, is provided in the table below. Data for the methyl ester is often not as readily available in comprehensive databases and is typically characterized on a per-synthesis basis.

Property	Value (for the Carboxylic Acid Precursor)	Reference
Molecular Formula	C ₉ H ₁₅ NO ₄	[1]
Molecular Weight	201.22 g/mol	[1]
CAS Number	51077-14-6	[1]
Appearance	White crystalline solid	
Optical Activity	[α] _D -120.0±2.0°, c = 1 in methanol	
Melting Point	105-110 °C	
Solubility	Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol	

Spectroscopic data is crucial for the verification of the synthesized methyl ester. While a comprehensive public database entry for the exact target molecule is sparse, ¹³C NMR data for a closely related compound, "METHYL-N-TERT.-BUTYLOXYCARBONYL-2-AZETIDINE-2-CARBOXYLATE," is available and can serve as a reference point for structural confirmation.[2]

Synthesis of Methyl (2S)-1-[(tert-butoxycarbonyl)azetidine-2-carboxylate]

The synthesis of the title compound is typically achieved through a two-step process starting from (S)-azetidine-2-carboxylic acid. The first step involves the protection of the nitrogen atom with a Boc group, followed by the esterification of the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid

This procedure involves the reaction of (S)-azetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

- Materials: (S)-azetidine-2-carboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Ethanol, Water, Ethyl acetate, Hydrochloric acid (dilute).
- Procedure:
 - Dissolve (S)-azetidine-2-carboxylic acid and di-tert-butyl dicarbonate in a mixture of ethanol and water.
 - Cool the solution to 0 °C.
 - Slowly add a solution of sodium hydroxide while maintaining the temperature at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir overnight.[\[3\]](#)
 - Remove the ethanol by rotary evaporation.
 - Dilute the remaining aqueous solution with water and acidify to pH 3 with dilute hydrochloric acid.
 - Extract the product with ethyl acetate (3x).
 - Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
 - Evaporate the solvent to yield (2S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid as a white solid.[\[3\]](#)

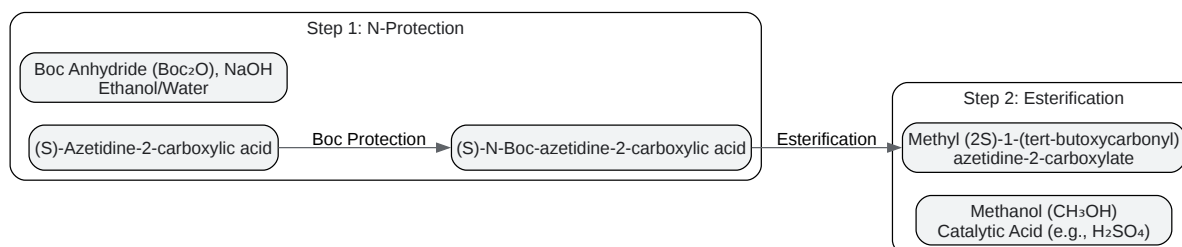
Step 2: Esterification to Methyl (2S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylate

The carboxylic acid is then converted to its methyl ester. A common method is Fischer esterification or the use of a milder methylating agent.

- Materials: (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid, Methanol (anhydrous), Sulfuric acid (catalytic amount) or Trimethylsilyldiazomethane, Diethyl ether or a suitable solvent.
- Procedure (using Acid Catalysis):

- Dissolve (2S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid in an excess of anhydrous methanol.
- Add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
- Remove the methanol under reduced pressure.
- Extract the product into an organic solvent like ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl ester.
- Purify the product by flash column chromatography if necessary.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for methyl (2S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylate.

Applications in Drug Discovery and Peptide Science

(S)-N-Boc-azetidine-2-carboxylic acid and its esters are valuable building blocks in medicinal chemistry due to the unique conformational constraints imparted by the four-membered azetidine ring. This ring system is a proline analogue and can be used to modulate the secondary structure of peptides and peptidomimetics.

Role as a Proline Mimic in Peptide Synthesis

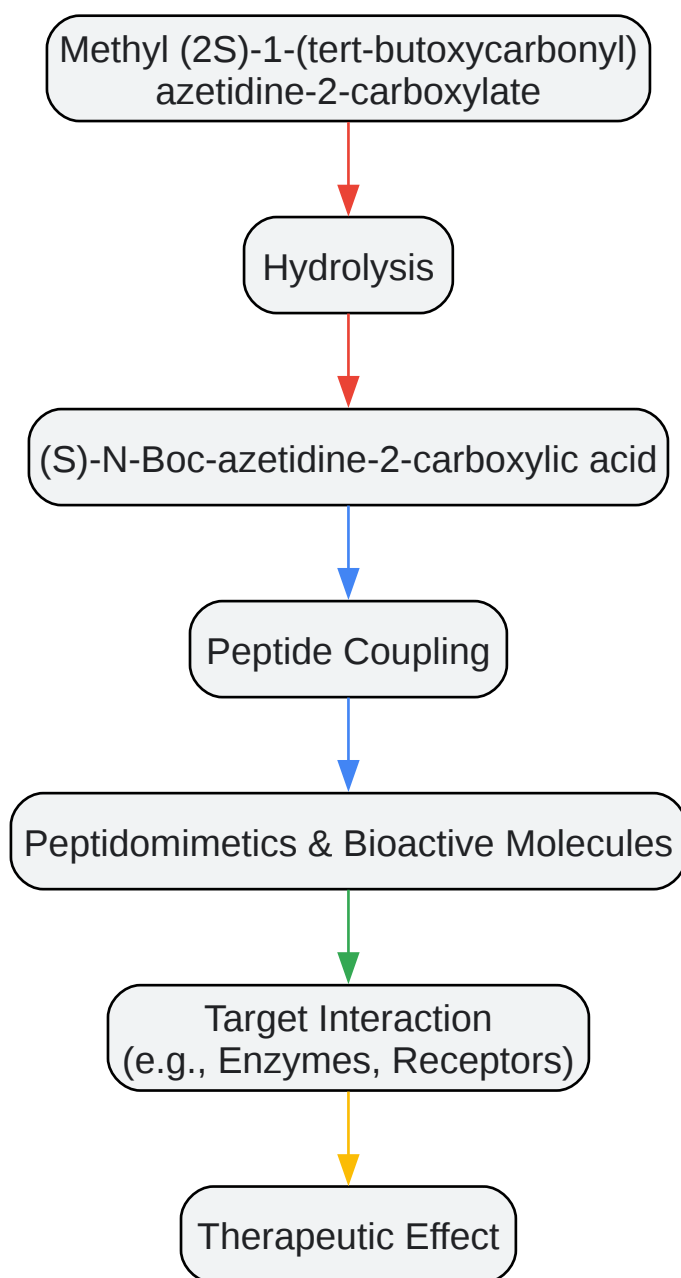
The incorporation of azetidine-2-carboxylic acid derivatives into peptide chains can significantly influence their conformation and biological activity. The smaller ring size compared to proline introduces a different kink in the peptide backbone, which can alter binding to biological targets and improve resistance to proteolytic degradation. The Boc-protected methyl ester is a convenient starting material for solid-phase peptide synthesis (SPPS) after saponification to the free acid.

Incorporation into Bioactive Molecules

The azetidine motif is found in a number of approved drugs and clinical candidates, highlighting its importance in drug design. While specific examples detailing the direct use of the title methyl ester are often proprietary, the parent carboxylic acid is a key intermediate in the synthesis of various therapeutic agents. For instance, azetidine derivatives have been explored as components of inhibitors for a range of enzymes and as ligands for G-protein coupled receptors.

Azetidine-containing compounds have been investigated for their potential in treating a variety of diseases. The azetidine ring has been incorporated into molecules targeting conditions such as hypertension and bacterial infections.

Logical Relationship in Drug Discovery



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Caption: Role of the title compound in the drug discovery pipeline.

Conclusion

Methyl (2S)-1-[(tert-butoxycarbonyl)azetidine-2-carboxylate] is a key synthetic intermediate with significant applications in the fields of medicinal chemistry and peptide science. Its utility as a conformationally constrained building block allows for the fine-tuning of the pharmacological properties of lead compounds. The synthetic protocols outlined in this guide provide a clear

pathway for its preparation, enabling researchers to leverage its unique structural features in the design and synthesis of novel therapeutic agents.

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References

- 1. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid | C₉H₁₅NO₄ | CID 2734495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]
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